2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate
Description
Properties
CAS No. |
93805-37-9 |
|---|---|
Molecular Formula |
C19H20Cl3NO2 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
2-(N-ethyl-3-methylanilino)ethyl 3-(trichloromethyl)benzoate |
InChI |
InChI=1S/C19H20Cl3NO2/c1-3-23(17-9-4-6-14(2)12-17)10-11-25-18(24)15-7-5-8-16(13-15)19(20,21)22/h4-9,12-13H,3,10-11H2,1-2H3 |
InChI Key |
WQSYEFNVEXAEBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CC(=CC=C1)C(Cl)(Cl)Cl)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aminoethyl Intermediate
A key precursor is ethyl 2-[(3-methylphenyl)amino]acetate , which can be synthesized by nucleophilic substitution of ethyl bromoacetate with m-toluidine (3-methylaniline) in the presence of a base such as potassium carbonate in tetrahydrofuran (THF). The reaction is typically refluxed for 24 hours to ensure completion. The product is isolated by extraction and purified by flash chromatography, yielding the ethyl 2-[(3-methylphenyl)amino]acetate in high yield (~94%).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Ethyl bromoacetate + m-toluidine + K2CO3 in THF, reflux 24 h | Ethyl 2-[(3-methylphenyl)amino]acetate (94% yield) |
This intermediate can be further modified by ethylation on the amino group to form the ethyl(3-methylphenyl)amino moiety.
Preparation of 3-(Trichloromethyl)benzoic Acid Derivative
The 3-(trichloromethyl)benzoic acid is a specialized reagent that can be synthesized by chlorination of the corresponding benzoic acid derivatives or purchased commercially. The trichloromethyl group is a strong electron-withdrawing substituent that requires careful handling during synthesis to avoid side reactions.
Coupling to Form the Target Ester
The final step involves esterification between the aminoethyl intermediate and 3-(trichloromethyl)benzoic acid. This can be achieved by:
- Activation of the carboxylic acid group of 3-(trichloromethyl)benzoic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
- Reaction with the aminoethyl intermediate under mild conditions to form the ester bond.
This step requires control of reaction parameters such as temperature, solvent choice (e.g., dichloromethane or DMF), and pH to optimize yield and purity.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 2 | 3-(Trichloromethyl)benzoic acid + DCC/EDC + aminoethyl intermediate, room temperature, inert atmosphere | 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate |
Analytical and Purification Techniques
- HPLC Analysis: Reverse phase HPLC using acetonitrile-water-phosphoric acid mobile phase is effective for monitoring the purity and separation of the compound and its impurities. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
- Purification: Flash chromatography on silica gel with ethyl acetate/hexane mixtures is commonly used to purify intermediates and final products.
- Characterization: NMR, MS, and IR spectroscopy confirm the structure and purity.
Research Findings and Notes
- The synthesis requires careful control of reaction conditions to prevent hydrolysis or decomposition of the trichloromethyl group.
- The aminoethyl ester linkage is sensitive to acidic and basic hydrolysis; thus, neutral or slightly basic conditions are preferred during coupling.
- The trichloromethyl substituent can participate in further chemical modifications, potentially enabling derivatization for biological activity studies.
- The compound’s molecular weight is approximately 400.7 g/mol, with the molecular formula C19H20Cl3NO2.
Summary Table of Preparation Steps
Chemical Reactions Analysis
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Pharmaceutical Development
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate has been explored for its potential as an active pharmaceutical ingredient (API). Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug formulation.
- Case Study : Research indicates that compounds with similar structures have shown efficacy in treating various conditions, including cancer and infections. The trichloromethyl group may enhance the compound's ability to penetrate biological membranes, facilitating therapeutic effects.
Analytical Chemistry
The compound is utilized as a standard in high-performance liquid chromatography (HPLC). It can be effectively separated using a reverse-phase HPLC method, which involves a mobile phase of acetonitrile and water.
- Methodology :
- Mobile Phase Composition : Acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry applications).
- Column Type : Newcrom R1 HPLC column, known for low silanol activity and suitable for preparative separations.
This method allows for the isolation of impurities and the analysis of pharmacokinetics, providing essential data for drug development processes .
Environmental Science
The compound's stability and persistence in environmental matrices make it relevant in studies assessing chemical contaminants. Its presence can be monitored to evaluate environmental impact and toxicity.
- Application Insight : As part of environmental monitoring programs, understanding the degradation pathways of such compounds is crucial for assessing ecological risks associated with chemical exposure .
Mechanism of Action
The mechanism of action of 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate
Structural Differences :
- The trichloromethyl group is at the 4-position of the benzoate ring instead of the 3-position.
- A dicyanovinyl group is introduced at the 4-position of the phenyl ring in the aminoethyl moiety.
Impact on Properties :
- The dicyanovinyl group increases electron-withdrawing effects, which could alter reactivity in photochemical or polymerization processes.
- Molecular Weight : 476.78 g/mol (vs. ~463 g/mol for the target compound, assuming similar substituents).
Research Findings :
Impurity F(EP): 2-[Benzoyl[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate
Structural Differences :
- Replaces the trichloromethyl group with a trifluoromethyl group.
- The aminoethyl chain includes a benzoyl group and a 3-(trifluoromethyl)phenyl substituent.
Impact on Properties :
- The benzoyl group introduces additional π-π stacking interactions, which may influence solubility and crystallinity.
Research Context :
Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate
Structural Differences :
- Ethyl 4-(dimethylamino) benzoate has a para-substituted dimethylamino group on the benzoate.
- 2-(Dimethylamino) ethyl methacrylate features a methacrylate backbone with a terminal dimethylamino group.
Research Findings :
- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits a higher degree of conversion (e.g., in resin polymerization) due to enhanced electron donation from the para-substituted amine.
- Physical Properties : Resins containing the benzoate derivative show superior mechanical strength compared to methacrylate-based systems.
- DPI Influence : The photoinitiator diphenyliodonium hexafluorophosphate (DPI) increases conversion rates in methacrylate systems but has minimal effect on benzoate derivatives, highlighting the role of substituent positioning .
Pesticide Derivatives: Metsulfuron Methyl Ester
Structural Differences :
- Contains a triazinylamino sulfonyl group linked to the benzoate, unlike the trichloromethyl group in the target compound.
Functional Impact :
- Sulfonylurea derivatives like metsulfuron inhibit acetolactate synthase (ALS) in plants, a mode of action distinct from trichloromethyl-bearing compounds.
- The electron-withdrawing trichloromethyl group may confer broader-spectrum pesticidal activity through oxidative stress mechanisms .
Data Table: Key Comparative Properties
Biological Activity
2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate, commonly referred to by its chemical formula C19H20Cl3NO2, is a synthetic compound notable for its potential biological activities. This article delves into the compound's synthesis, chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H20Cl3NO2
- Molecular Weight : 400.73 g/mol
- CAS Number : 93805-37-9
The compound features a trichloromethyl group attached to a benzoate structure, which is known to influence its biological activity.
Synthesis
The synthesis of 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate typically involves:
- The reaction of 3-methylphenylamine with ethyl bromoacetate to form an intermediate.
- Subsequent reaction with 3-(trichloromethyl)benzoic acid.
This method highlights the compound's complex structure and the importance of each functional group in determining its activity.
Anticancer Potential
The trichloromethyl group is often associated with increased cytotoxicity in cancer cells. Studies suggest that compounds with such moieties can interact with cellular pathways involved in apoptosis and cell proliferation . Investigations into related compounds have shown promising results in inhibiting tumor growth, indicating that 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate may possess similar properties.
The exact mechanism of action for this compound is not fully elucidated; however, it likely involves interaction with specific enzymes or receptors within the cell. Such interactions can lead to modulation of signaling pathways related to cell growth and survival .
Comparative Analysis
To better understand the biological activity of 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Ethyl(3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate | Similar structure but different substitution | Potentially similar antimicrobial properties |
| 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(chloromethyl)benzoate | Chloromethyl instead of trichloromethyl | Reduced cytotoxicity compared to trichloromethyl derivatives |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzoate derivatives against Staphylococcus aureus and Escherichia coli, revealing that trichloromethyl-substituted compounds exhibited enhanced activity compared to their non-substituted counterparts .
- Cytotoxic Assays : In vitro assays conducted on similar compounds indicated that those containing halogenated groups showed increased cytotoxicity against cancer cell lines, suggesting that our compound may also exhibit such effects .
Q & A
Q. What are the recommended synthetic routes for 2-(Ethyl(3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate, and what factors influence yield optimization?
The synthesis of this compound likely involves multi-step reactions, including esterification, amination, and functional group protection/deprotection. For example, similar benzoate derivatives are synthesized via coupling reactions between activated esters (e.g., 3-(trichloromethyl)benzoyl chloride) and amine-containing intermediates under controlled conditions . Yield optimization requires attention to:
- Reaction temperature : Excess heat may degrade the trichloromethyl group.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation reactions.
- Catalysts : Use of DMAP or HOBt to suppress side reactions in ester-amine coupling .
- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials.
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical techniques include:
- NMR spectroscopy : - and -NMR to confirm the presence of ethylaminoethyl, trichloromethyl, and methylphenyl groups. For example, the trichloromethyl group’s -NMR signal typically appears at ~95–100 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >95% .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Likely soluble in organic solvents (DCM, DMSO) due to its lipophilic trichloromethyl and aromatic groups. Aqueous solubility is expected to be low, necessitating DMSO stock solutions for biological assays.
- Stability : The trichloromethyl group may hydrolyze under acidic/basic conditions. Stability studies should include pH-dependent degradation assays and storage recommendations (e.g., -20°C under inert gas) .
Advanced Research Questions
Q. How can researchers investigate the photolytic behavior of this compound, and what methodological controls are critical?
Phenacyl benzoate derivatives often undergo photolysis under UV light, generating reactive intermediates. To study this:
- Experimental setup : Irradiate the compound in a quartz cuvette (λ = 300–400 nm) and monitor degradation via UV-Vis spectroscopy .
- Controls : Include dark controls to rule out thermal degradation. Use radical scavengers (e.g., TEMPO) to identify reactive oxygen species (ROS) involvement.
- Product analysis : LC-MS or GC-MS to identify photolytic byproducts (e.g., chlorinated fragments or rearranged products) .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Conflicting results (e.g., antimicrobial vs. cytotoxic effects) may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).
- Cellular context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Metabolic stability : Perform liver microsome assays to evaluate whether rapid metabolism reduces efficacy .
- Data normalization : Use internal controls (e.g., ATP quantification for cytotoxicity assays) to minimize plate-to-plate variability .
Q. How can the environmental fate of this compound be modeled, and what parameters are critical for ecotoxicity assessments?
- Physicochemical properties : Measure logP (lipophilicity) and Henry’s law constant to predict bioaccumulation and volatilization .
- Degradation pathways : Conduct OECD 301B (ready biodegradability) tests or advanced oxidation process (AOP) studies to assess persistence.
- Trophic transfer : Use aquatic models (e.g., Daphnia magna) to evaluate acute/chronic toxicity and biomagnification potential .
Q. What computational methods are suitable for elucidating the structure-activity relationship (SAR) of this compound?
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The trichloromethyl group may act as an electron-withdrawing moiety, influencing binding affinity .
- QSAR modeling : Corrogate electronic (HOMO-LUMO) and steric parameters (molar refractivity) with observed bioactivity .
- MD simulations : Analyze conformational stability in lipid bilayers to predict membrane permeability .
Q. How should researchers design experiments to evaluate the compound’s potential as a prodrug?
- Enzymatic activation : Incubate with esterases (e.g., porcine liver esterase) and monitor hydrolysis via LC-MS.
- In vitro/in vivo correlation : Compare release kinetics of the active metabolite (e.g., 3-(trichloromethyl)benzoic acid) in plasma vs. buffer .
- Bioavailability : Perform Caco-2 permeability assays and pharmacokinetic studies in rodent models .
Methodological Notes
- Data contradiction resolution : Always replicate experiments with orthogonal methods (e.g., SPR for binding affinity if ELISA results are inconsistent).
- Advanced synthesis : Consider flow chemistry for hazardous steps (e.g., handling trichloromethyl intermediates) to improve safety and scalability .
- Ethical compliance : Adhere to OECD guidelines for ecotoxicity testing and institutional protocols for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
